4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline
Description
Contextualizing Substituted Aniline (B41778) and Phenoxy Moieties in Contemporary Chemical Synthesis
Substituted anilines are derivatives of aniline (C6H5NH2) where one or more hydrogen atoms on the aromatic ring or the amino group are replaced by other functional groups. wisdomlib.orgwikipedia.org These compounds are crucial starting materials and intermediates in the synthesis of a vast array of organic molecules. wisdomlib.org Their versatility stems from the reactivity of the amino group and the aromatic ring, which can undergo a variety of chemical transformations. For instance, the amino group can be diazotized to form diazonium salts, which are valuable intermediates for introducing a wide range of functional groups onto the aromatic ring. wikipedia.org Furthermore, substituted anilines are key components in the synthesis of pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgbeilstein-journals.org
The phenoxy moiety, characterized by a phenyl group attached to an oxygen atom (C6H5O-), is the core of diaryl ethers. Diaryl ethers are a class of organic compounds known for their chemical stability and are found in numerous natural products and synthetic molecules with significant biological activity. jsynthchem.com The ether linkage is generally robust, and the aromatic rings can be functionalized to tune the electronic and steric properties of the molecule. The presence of a phenoxy group can influence a molecule's conformation and its ability to participate in intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov
The combination of these two moieties in a single molecule, as seen in 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline, creates a bifunctional aromatic scaffold with potential for complex chemical behavior and diverse applications. The properties of such a molecule are a composite of the individual characteristics of the substituted aniline and the diaryl ether components.
Rationale for Investigating Novel Aromatic Amine-Ether Architectures
The investigation into novel aromatic amine-ether architectures is driven by the quest for new materials and biologically active compounds. The unique combination of an amino group and an ether linkage on an aromatic framework can lead to synergistic effects and novel properties.
Aromatic amines and diaryl ethers are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of known drugs. nih.gov For example, phenoxy aniline derivatives are versatile intermediates for synthesizing various pharmaceutical drugs. researchgate.netnih.gov The rationale for designing molecules that incorporate both functionalities includes:
Modulating Biological Activity: The specific arrangement of the amine and ether groups can influence how a molecule interacts with biological targets like enzymes and receptors. The substituents on the aromatic rings, such as the methyl and tert-pentyl groups in the target molecule, allow for fine-tuning of properties like lipophilicity and steric bulk, which are critical for biological activity.
Developing Advanced Materials: Aromatic amines are precursors to conducting polymers and other functional materials. The incorporation of a flexible ether linkage can impact the material's physical properties, such as its thermal stability and solubility.
Exploring New Reaction Methodologies: The synthesis of complex molecules like this compound can drive the development of new and more efficient synthetic methods for forming carbon-nitrogen and carbon-oxygen bonds.
The structural complexity of these architectures provides a rich playground for chemists to explore new chemical space and potentially discover molecules with valuable properties.
Historical Context of Related Chemical Scaffolds and their Significance in Chemical Science
The synthesis of the diaryl ether and substituted aniline components of this compound is rooted in classic organic reactions that have been refined over more than a century.
The key chemical bond forming the diaryl ether is the C-O bond between the two aromatic rings. The primary method for creating this linkage has historically been the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century. wikipedia.orgmagtech.com.cnwikipedia.org The classical Ullmann reaction for diaryl ether synthesis involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). scielo.org.mxscribd.com
Initially, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn Over the decades, significant advancements have been made, including the development of more active copper catalysts with various ligands, which allow the reaction to proceed under milder conditions. magtech.com.cn The related Goldberg reaction , also a copper-catalyzed process, is used for the formation of C-N bonds in the synthesis of N-arylanilines. wikipedia.org
These copper-catalyzed cross-coupling reactions were foundational in aromatic chemistry, particularly in the dyestuff industry. magtech.com.cn While for a period they were somewhat eclipsed by palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, there has been a renaissance in Ullmann-type reactions due to the lower cost and different reactivity of copper catalysts. magtech.com.cnwikipedia.org The successful synthesis of complex natural products containing diaryl ether linkages, such as grayanic acid, has often relied on a key Ullmann reaction step. wikipedia.org
The development of synthetic methodologies for substituted anilines has also been a central theme in organic chemistry. rsc.orgbohrium.com Early methods often involved the nitration of an aromatic ring followed by reduction of the nitro group to an amine. wikipedia.org Modern methods provide more direct routes, including the aforementioned Buchwald-Hartwig and Ullmann-type aminations of aryl halides. wikipedia.org
The historical development of these synthetic methods has been crucial for the advancement of chemical science, enabling the construction of increasingly complex and functional molecules, including the specific architecture of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-5-18(3,4)14-7-9-15(10-8-14)20-17-12-13(2)6-11-16(17)19/h6-12H,5,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQOTZDXJHBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 4 Tert Pentyl Phenoxy Aniline and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Phenoxy-Aniline Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline, the core structure is a diaryl ether with an amino group on one of the aryl rings. The two primary strategic disconnections involve cleaving the ether C-O bond or the aniline (B41778) C-N bond.
C-O Bond Disconnection (Ether Synthesis Strategy): This is the most common and logical disconnection for diaryl ethers. amazonaws.com This approach breaks the molecule into two key synthons: an aminophenol derivative and a substituted phenyl group. This leads to two potential forward-synthesis pathways:
Pathway A: Utilizes 2-amino-4-methylphenol (B1222752) and a derivative of 4-(tert-pentyl)benzene, such as an aryl halide, for a coupling reaction.
Pathway B: Utilizes 4-(tert-pentyl)phenol and a derivative of 2-amino-4-methylbenzene, such as a substituted 2-halo-5-methylaniline.
C-N Bond Disconnection (Aniline Synthesis Strategy): This approach disconnects the bond between the nitrogen atom and the aromatic ring. This would involve forming the C-N bond as a final step on a pre-formed diaryl ether scaffold. The precursors would be an amine source and a functionalized 2-methyl-4-[4-(tert-pentyl)phenoxy]benzene derivative.
The C-O bond disconnection is generally preferred as it allows for the use of well-established ether synthesis methodologies and readily available precursors.
Development of Optimized Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several synthetic methodologies can be employed to construct the target molecule. The choice of method often depends on factors like substrate scope, functional group tolerance, reaction conditions, and catalyst cost.
Nucleophilic aromatic substitution (SNAr) is a classical method for forming aryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups (e.g., -NO₂). scientificupdate.comrsc.org A plausible SNAr route to this compound involves two steps:
Ether Formation: Reaction of the sodium or potassium salt of 4-(tert-pentyl)phenol with an activated aryl halide, such as 2-chloro-5-methylnitrobenzene. The nitro group in the ortho position strongly activates the chlorine for nucleophilic displacement. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). rsc.orgsemanticscholar.org
Nitro Group Reduction: The resulting nitro-substituted diaryl ether, 4-methyl-2-nitro-1-[4-(tert-pentyl)phenoxy]benzene, is then reduced to the target aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. google.com
This approach is advantageous due to the low cost of reagents but is limited by the need for harsh conditions and specific electronic activation on the aryl halide. scientificupdate.com
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgopenochem.orgyoutube.com This palladium-catalyzed cross-coupling reaction offers a powerful alternative for constructing the aniline moiety, often under milder conditions than classical methods. wikipedia.orglibretexts.org
While primarily used for C-N bond formation, palladium catalysis is also effective for C-O ether bond formation. A Buchwald-Hartwig type C-O coupling could be employed to synthesize the diaryl ether backbone. This would involve reacting an aryl halide, such as 2-bromo-5-methylaniline (B1276313), with 4-(tert-pentyl)phenol. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com
Table 1: Typical Conditions for Buchwald-Hartwig C-O Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor beilstein-journals.org |
| Ligand | X-Phos, BINAP, DPEPhos | Stabilizes catalyst, facilitates reaction cycle youtube.combeilstein-journals.org |
| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu, KOt-Bu | Activates the phenol (B47542), facilitates reductive elimination beilstein-journals.org |
| Solvent | Toluene, Dioxane, THF | Reaction Medium libretexts.org |
| Temperature | 80-120 °C | To drive the reaction to completion |
This table presents generalized conditions based on literature for similar transformations.
Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming diaryl ethers and aryl amines. mdpi.com While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. mdpi.combeilstein-journals.orgresearchgate.net
For the synthesis of the target molecule, a copper-catalyzed C-O coupling is a viable strategy. This would involve coupling 4-(tert-pentyl)phenol with a halo-aniline derivative like 2-bromo-5-methylaniline or 2-iodo-5-methylaniline.
Table 2: Modern Copper-Catalyzed C-O Coupling Conditions
| Component | Examples | Purpose |
|---|---|---|
| Copper Source | CuI, Cu₂O, CuO | Catalyst mdpi.comresearchgate.net |
| Ligand | L-proline, Pipecolinic acid, Phenanthroline | Accelerates the reaction, improves solubility researchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the phenol |
| Solvent | DMF, DMSO, Toluene | Reaction Medium researchgate.net |
| Temperature | 100-180 °C | Typically requires elevated temperatures |
This table presents generalized conditions based on literature for similar transformations.
Copper-catalyzed methods are often more cost-effective than palladium-based systems, making them attractive for larger-scale synthesis. beilstein-journals.orgresearchgate.net
Other methods for aryl ether synthesis include reactions involving diaryliodonium salts, which can arylate phenols under mild, metal-free conditions. acs.org However, these are less commonly used for bulk synthesis compared to the catalytic methods described above.
Table 3: Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| SNAr | Low-cost reagents, no transition metals needed. | Requires harsh conditions (high temp, strong base), limited to activated substrates. scientificupdate.com |
| Pd-Catalyzed Coupling | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.org | High cost of palladium and ligands, potential for catalyst contamination in the product. |
| Cu-Catalyzed Coupling | Lower cost than palladium, effective for many substrates. researchgate.netresearchgate.net | Often requires higher temperatures than Pd-catalysis, can have narrower substrate scope. beilstein-journals.org |
Synthesis of Key Precursors for this compound
The success of any synthetic route depends on the availability of the key starting materials. The primary precursors for the synthesis of this compound are 4-(tert-pentyl)phenol and 2-amino-4-methylphenol.
Synthesis of 4-(tert-pentyl)phenol: This precursor is typically prepared via a Friedel-Crafts alkylation of phenol. wikipedia.org The reaction involves treating phenol with an alkylating agent such as isoamylene (2-methyl-2-butene) or tert-amyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid, or aluminum phenoxide). google.com The para-substituted product is generally favored due to steric hindrance.
Synthesis of 2-amino-4-methylphenol: This versatile intermediate is commercially available. Its synthesis typically starts from p-cresol (B1678582) (4-methylphenol). The process involves the nitration of p-cresol to yield 4-methyl-2-nitrophenol, followed by the reduction of the nitro group to an amine using standard reduction methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl). nbinno.com
Stereochemical Control and Regioselectivity in the Synthesis of Related Structures
The synthesis of complex phenoxy anilines and related diaryl ether structures necessitates robust strategies to control reaction outcomes. Regioselectivity, the control over which position on a molecule reacts, and stereoselectivity, the control over the formation of specific stereoisomers, are critical for ensuring the desired product is formed. Research into the synthesis of diaryl ether analogues has produced several advanced methods that address these challenges through catalyst design, directing group strategies, and the exploitation of substrate-inherent properties.
Regioselective C-O Bond Formation
The formation of the diaryl ether linkage, a C-O bond, is the key step in synthesizing these structures. When the aromatic precursors have multiple potential reaction sites, as is common with substituted anilines and phenols, controlling the regioselectivity of this bond formation is crucial.
One of the most significant challenges in C-H activation is overcoming the inherent directing effects of existing functional groups. For instance, the amino group in aniline derivatives typically directs electrophilic aromatic substitution to the ortho and para positions. However, modern palladium-catalyzed cross-coupling reactions have enabled unconventional site selectivity. By employing specialized ligands, it is possible to direct C-H arylation to the meta position of anilines and phenols, a feat not readily achievable through classical methods. nih.gov Similarly, specific palladium catalyst systems, utilizing cooperating ligands such as [2,2′-bipyridin]-6(1H)-one, have been developed for the direct and selective ortho-arylation of unprotected anilines. nih.govacs.orgresearchgate.net This method avoids the need for protecting groups on the aniline nitrogen and effectively prevents the common side reaction of N-arylation, thus ensuring high chemo- and regioselectivity. nih.govacs.orgresearchgate.net
In transition-metal-free approaches, the regioselectivity can be governed by the electronic nature of the reactants. For example, the synthesis of unsymmetrical diaryl ethers using diaryliodonium salts proceeds with high regioselectivity. The nucleophilic attack by a phenolate (B1203915) anion preferentially occurs on the more electron-deficient aryl ring of the iodonium (B1229267) salt. By attaching a highly electron-rich group (like 2,4-dimethoxyphenyl) to the iodine atom, this group acts as a disposable "dummy" ligand, ensuring the desired aryl group is transferred to the phenol with high precision. organic-chemistry.org This is summarized in the table below.
| Arylating Agent | Nucleophile (Phenol) | Key Condition | Regiochemical Outcome | Reference |
|---|---|---|---|---|
| Aryl(2,4-dimethoxyphenyl)iodonium tosylate | Substituted Phenols | K₂CO₃, Acetonitrile | Selective transfer of the 'Aryl' group, with the dimethoxyphenyl group acting as a leaving group. | organic-chemistry.org |
| Unprotected Anilines + Aryl Halide | N/A (C-H Activation) | Pd-catalyst with [2,2′-bipyridin]-6(1H)-one ligand | Selective C-H arylation at the ortho position of the aniline. | nih.govacs.org |
| Anilines + Aryl Halide | N/A (C-H Activation) | Pd-catalyst with specialized norbornene mediator | Selective C-H arylation at the meta position of the aniline. | nih.gov |
Stereochemical Control in Diaryl Ether Analogues
While the parent structure of this compound is not chiral, related structures can possess stereogenic centers. A particularly relevant form of stereoisomerism in diaryl ethers is atropisomerism. This occurs when rotation around the C-O-C single bonds is restricted, typically by the presence of bulky substituents at the ortho positions, leading to stable, non-interconverting rotational isomers (atropisomers). chemrxiv.orgmanchester.ac.uk
The catalytic, atroposelective synthesis of diaryl ethers is a sophisticated and challenging area of research. researchgate.netnih.gov Success has been achieved through desymmetrization strategies, where a prochiral starting material containing two identical reactive sites is selectively functionalized to produce a chiral, non-racemic product. For instance, N-heterocyclic carbene (NHC) catalysts have been employed in the atroposelective esterification of prochiral diaryl ethers containing two aldehyde groups. chemrxiv.orgnih.gov The chiral catalyst differentiates between the two aldehyde groups, leading to the formation of one atropisomer in high enantiomeric excess. nih.gov
Other organocatalytic approaches have also proven effective. Chiral phosphoric acids, for example, have been used to catalyze asymmetric Povarov reactions, enabling the desymmetrization of diaryl ether substrates and yielding axially chiral quinoline-based diaryl ethers with high enantioselectivity. nih.gov The proposed mechanism for these transformations often involves the catalyst forming a chiral pocket or engaging in specific hydrogen-bonding interactions with the substrate, which orients it for a facial-selective reaction that sets the axial chirality. nih.gov
The table below illustrates findings from a study on the atroposelective C(sp²)-H alkylation of naphthoquinone-containing diaryl ethers, highlighting how electronic effects of a substituent can influence reactivity and selectivity.
| Substrate | Substituent on para-Aryl Ring | Product Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| 1a | -H | 29 | 70:30 | nih.gov |
| 1d | -CF₃ (Electron-withdrawing) | 67 | 71:29 | nih.gov |
These examples demonstrate that by carefully selecting catalysts, ligands, and synthetic strategies, a high degree of control can be exerted over both the regiochemistry and stereochemistry in the synthesis of complex diaryl ether and phenoxy aniline structures.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 4 Methyl 2 4 Tert Pentyl Phenoxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline in solution. A combination of one-dimensional and two-dimensional experiments allows for the precise assignment of every proton, carbon, and nitrogen atom within the molecule.
One-dimensional NMR spectra provide the foundational information for structural analysis by identifying the different chemical environments of the NMR-active nuclei.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is characterized by distinct regions for aromatic, amine, and aliphatic protons. The aromatic protons on the aniline (B41778) and phenoxy rings typically appear as complex multiplets in the 6.5-7.5 ppm range. The amine (NH₂) protons would present as a broad singlet, the position of which is solvent-dependent, while the methyl protons of the 4-methyl group would be a sharp singlet around 2.3 ppm. The tert-pentyl group gives rise to characteristic signals: a singlet for the two equivalent methyl groups, a triplet for the terminal methyl group, and a quartet for the methylene (B1212753) group.
¹³C NMR: The carbon-13 NMR spectrum displays a single peak for each unique carbon atom in the molecule. The aromatic region (typically 110-160 ppm) would show multiple signals corresponding to the twelve carbons of the two phenyl rings. The quaternary carbons, such as the ether-linked C2 and C1' and the tert-pentyl substituted C4', would have distinct chemical shifts. The aliphatic carbons of the tert-pentyl and methyl groups would appear in the upfield region (0-40 ppm).
¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, provides direct information about the electronic environment of the nitrogen atom in the amine group. For substituted anilines, the ¹⁵N chemical shift is sensitive to the nature and position of substituents on the aromatic ring. nih.govresearchgate.net The expected chemical shift for the amino group in this compound would provide valuable data for confirming the electronic structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aniline Ring | ||
| C1-NH₂ | - | ~142.0 |
| C2-O | - | ~145.0 |
| C3 | ~6.8 | ~116.0 |
| C4-CH₃ | - | ~130.0 |
| C5 | ~7.0 | ~131.0 |
| C6 | ~6.7 | ~118.0 |
| 4-CH₃ | ~2.3 | ~20.5 |
| NH₂ | ~3.6 (broad) | - |
| Phenoxy Ring | ||
| C1'-O | - | ~155.0 |
| C2'/C6' | ~6.9 | ~119.0 |
| C3'/C5' | ~7.3 | ~127.0 |
| C4'-C(CH₃)₂ | - | ~148.0 |
| tert-Pentyl Group | ||
| -C(CH₃)₂- | - | ~34.0 |
| -C(C H₃)₂ | ~1.3 | ~29.0 |
| -CH₂-CH₃ | ~1.6 | ~37.0 |
2D NMR experiments are crucial for assembling the molecular puzzle, establishing through-bond and through-space correlations to confirm the proposed structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this molecule, COSY would show correlations between adjacent aromatic protons on both rings (e.g., H5-H6 and H2'-H3') and between the methylene and methyl protons of the tert-pentyl group's ethyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For example, the aromatic C3-H3, C5-H5, C6-H6, C2'-H2', and C3'-H3' pairs would each show a distinct correlation peak.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the connectivity around quaternary carbons and linking different fragments of the molecule. Key HMBC correlations would include the link between the aniline C2 proton (H3 or H6) and the phenoxy C1', and the protons of the tert-pentyl group with the phenoxy ring carbons (C3', C4', C5').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. This is useful for confirming the spatial arrangement of substituents. For instance, a NOESY spectrum could show through-space correlations between the aniline ring proton H3 and the phenoxy ring proton H2', confirming their proximity due to the ether linkage.
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | H5 ↔ H6 | Connectivity within the aniline ring. |
| H2' ↔ H3' | Connectivity within the phenoxy ring. | |
| -CH₂- ↔ -CH₃ (ethyl part) | Connectivity within the tert-pentyl group. | |
| HSQC | C3 ↔ H3, C5 ↔ H5, etc. | Direct C-H bond assignments. |
| HMBC | H6 (aniline) ↔ C2, C4 | Confirms substitution pattern on aniline ring. |
| Protons (tert-pentyl) ↔ C4' (phenoxy) | Confirms position of the tert-pentyl group. | |
| H3 (aniline) ↔ C1' (phenoxy) | Confirms the C-O-C ether linkage. |
| NOESY | H3 (aniline) ↔ H2' (phenoxy) | Spatial proximity across the ether bond. |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a substance to exist in different crystalline forms. researchgate.netrsc.org Different polymorphs can have distinct physical properties.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR could be employed to analyze its solid forms. The spectrum of a crystalline form would exhibit sharp resonance lines, and the number of signals for a given carbon could indicate the number of non-equivalent molecules in the crystal's asymmetric unit. researchgate.net In contrast, an amorphous sample would display broad, less-defined peaks. These differences in chemical shifts and line shapes between crystalline and amorphous states arise from variations in molecular conformation and intermolecular packing in the solid state. rsc.orgnih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
HRMS is used to determine the precise mass of the molecular ion with high accuracy (typically to four or more decimal places). This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula. missouri.edu For this compound, the molecular formula is C₁₈H₂₃NO.
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
The experimentally measured mass from an HRMS instrument would be compared to this calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula.
In tandem mass spectrometry (MS/MS), the molecular ion (parent ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. libretexts.org
The fragmentation of this compound would likely proceed through several key pathways. Aromatic ethers are known to cleave at the C-O bonds. whitman.edu The tert-pentyl group is also prone to fragmentation. libretexts.org
Key Fragmentation Pathways:
Cleavage of the ether bond: This can lead to the formation of ions corresponding to the 4-methyl-2-aminophenoxy radical cation or the 4-tert-pentylphenyl cation.
Loss of the tert-pentyl group: Fragmentation can occur via loss of a C₅H₁₁ radical, or through loss of an ethyl group (C₂H₅) from the tert-pentyl substituent.
Cleavage within the aniline moiety: Loss of the methyl group or fragments from the aniline ring itself.
Table 4: Predicted Key Fragment Ions in MS/MS Analysis
| m/z (Da) | Proposed Fragment Structure/Identity |
|---|---|
| 269.18 | [M+H]⁺ (Parent Ion) |
| 240.14 | [M - C₂H₅]⁺ (Loss of ethyl from tert-pentyl) |
| 212.14 | [M - C₄H₉]⁺ (Loss of butyl from tert-pentyl) |
| 149.12 | [HOC₆H₄C(CH₃)₂CH₂CH₃]⁺ (4-tert-pentylphenol ion) |
| 122.09 | [H₂NC₆H₃(CH₃)O]⁺ (4-methyl-2-aminophenoxy ion) |
This fragmentation data is invaluable for confirming the connectivity of the molecular structure and can be used to differentiate it from structural isomers that would yield different fragmentation patterns.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are fundamental for identifying functional groups and gaining insights into the molecular structure and conformation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum would display characteristic absorption bands corresponding to its distinct structural components: the aniline moiety, the phenoxy group, the tert-pentyl substituent, and the methyl group.
Key expected IR absorption bands are:
N-H Stretching: The primary amine of the aniline group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methyl and tert-pentyl groups will produce strong absorptions in the 2850-2970 cm⁻¹ range.
Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the two aromatic rings give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The aryl ether linkage is characterized by a strong, prominent band due to asymmetric C-O-C stretching, typically found between 1200 cm⁻¹ and 1270 cm⁻¹. A corresponding symmetric stretching band is expected in the 1020-1075 cm⁻¹ region.
C-N Stretching: The stretching of the bond between the aromatic ring and the nitrogen atom of the amine group is expected in the 1250-1360 cm⁻¹ range.
N-H Bending: The in-plane bending or "scissoring" vibration of the -NH₂ group typically appears near 1590-1650 cm⁻¹.
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For this compound, the Raman spectrum would highlight:
Aromatic Ring Breathing Modes: Symmetric vibrations of the aromatic rings, often referred to as "ring breathing" modes, are typically strong and sharp in the Raman spectrum, appearing around 1000 cm⁻¹.
Symmetric C-H and C-C Stretching: The symmetric stretching vibrations of the aliphatic C-H and C-C bonds in the tert-pentyl and methyl groups are expected to be prominent Raman bands.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for the unambiguous identification of the compound's key functional groups.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
|---|---|---|---|
| Aniline (N-H) | Asymmetric & Symmetric Stretch | 3400-3500 & 3300-3400 | Weak |
| Aniline (N-H) | Scissoring Bend | 1590-1650 | Moderate |
| Aromatic (C-H) | Stretch | 3000-3100 | Strong |
| Aliphatic (C-H) | Stretch | 2850-2970 | Strong |
| Aromatic (C=C) | Ring Stretch | 1450-1600 | Strong |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200-1270 | Weak |
| Aryl Ether (C-O-C) | Symmetric Stretch | 1020-1075 | Moderate |
| Aryl (C-N) | Stretch | 1250-1360 | Moderate |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed map of electron density can be constructed, revealing the exact position of each atom.
A successful crystallographic analysis of this compound would yield invaluable structural data, including:
Molecular Conformation: The definitive solid-state conformation of the molecule would be established. This includes the dihedral angle between the planes of the two aromatic rings, the orientation of the flexible tert-pentyl group, and the precise geometry around the nitrogen and oxygen atoms.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and inter-atomic angles would be obtained, providing insight into the bonding and steric effects within the molecule.
Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. This provides a detailed understanding of the intermolecular forces at play, such as potential hydrogen bonds involving the aniline N-H groups with neighboring molecules, as well as van der Waals interactions.
Crystallographic Parameters: Fundamental properties of the crystal, such as the crystal system, space group, and unit cell dimensions, would be determined.
The primary prerequisite for this technique is the ability to grow a high-quality, single crystal of the compound, which can be a challenging process. Although no published crystal structure for this specific molecule is available, the table below illustrates the type of information that would be obtained from such an analysis.
Illustrative Crystallographic Data for a Molecular Crystal
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.251 |
| b (Å) | 16.134 |
| c (Å) | 11.987 |
| β (°) | 95.65 |
| Volume (ų) | 1972.4 |
| Z (Molecules per unit cell) | 4 |
Advanced Spectroscopic Probes for Electronic Structure Investigation (e.g., UV-Vis Spectroscopy for Electronic Transitions, Circular Dichroism if Chiral)
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying molecules with conjugated π-electron systems, such as the aromatic rings in this compound.
The UV-Vis spectrum of this compound is expected to show absorptions arising from:
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. The presence of electron-donating substituents (amino, methyl, phenoxy) on the aromatic rings tends to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
n → π* Transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen of the amine and the oxygen of the ether) into π* antibonding orbitals of the aromatic rings. These bands may sometimes be obscured by the more intense π → π* transitions.
The solvent in which the spectrum is recorded can influence the position and intensity of the absorption maxima (λmax).
Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | π bonding to π antibonding | 200 - 400 | High (ε > 10,000) |
| n → π | non-bonding to π antibonding | 250 - 450 | Low to Moderate (ε < 2,000) |
Circular Dichroism
Circular Dichroism (CD) spectroscopy is a specialized technique that measures the difference in absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules (molecules that are not superimposable on their mirror images).
This compound is an achiral molecule as it does not possess a stereocenter or any other element of chirality. Therefore, it will not exhibit a CD spectrum. A CD signal would only be observed if the molecule were placed in a chiral environment or chemically modified to introduce a chiral center.
Reactivity and Chemical Transformations of 4 Methyl 2 4 Tert Pentyl Phenoxy Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Phenoxy Rings
The aniline and phenoxy rings of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline are both activated towards electrophilic aromatic substitution. The amino group of the aniline ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the ether oxygen of the phenoxy group is an ortho, para-director. The regioselectivity of these reactions will be influenced by the steric hindrance imposed by the existing substituents.
Halogenation and Nitration Studies
Halogenation: The aniline ring is expected to be highly susceptible to halogenation. wikipedia.org Due to the strong activating effect of the amino group, reactions with halogens like bromine or chlorine are predicted to proceed rapidly, potentially even without a catalyst. The primary sites of substitution on the aniline ring would be the positions ortho and para to the amino group. Given that the para position is blocked by the methyl group, substitution is anticipated at the available ortho position. On the phenoxy ring, the tert-pentyl group is a para-director, and the ether linkage is an ortho, para-director. Therefore, halogenation of the phenoxy ring is expected to occur at the positions ortho to the ether linkage.
Nitration: Nitration of this compound is predicted to occur on the aniline ring, which is more activated than the phenoxy ring. google.com The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group at the position ortho to the amino group and meta to the phenoxy substituent. Nitration of the phenoxy ring is less likely under standard conditions due to the deactivating effect of the nitro group on the other ring once the first nitration has occurred on the aniline ring.
Table 1: Predicted Products of Halogenation and Nitration
| Reaction | Reagent | Ring | Predicted Major Product |
| Bromination | Br₂ | Aniline | 3-Bromo-4-methyl-2-[4-(tert-pentyl)phenoxy]aniline |
| Chlorination | Cl₂ | Aniline | 3-Chloro-4-methyl-2-[4-(tert-pentyl)phenoxy]aniline |
| Nitration | HNO₃, H₂SO₄ | Aniline | 4-Methyl-3-nitro-2-[4-(tert-pentyl)phenoxy]aniline |
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions on anilines are often challenging because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org However, it is possible to achieve these reactions, often by first protecting the amino group as an amide.
Friedel-Crafts Acylation: Acylation of the N-acylated derivative of this compound is expected to occur on the aniline ring. researchgate.netresearchgate.net The acetylamino group is an ortho, para-director, so acylation would be directed to the position ortho to the acetylamino group. Acylation of the phenoxy ring is also possible, with the bulky tert-pentyl group directing the incoming acyl group to the ortho position relative to the ether linkage.
Friedel-Crafts Alkylation: Similar to acylation, alkylation would likely require protection of the amino group. le.ac.uk The alkylation of the aniline ring would proceed at the ortho position to the protected amino group. On the phenoxy ring, alkylation would be directed to the positions ortho to the ether linkage. It is important to note that Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, which could lead to a mixture of products. youtube.com
Table 2: Predicted Products of Friedel-Crafts Reactions (on the N-Acetylated Derivative)
| Reaction | Reagent | Ring | Predicted Major Product |
| Acylation | CH₃COCl, AlCl₃ | Aniline | N-(3-Acetyl-4-methyl-2-(4-(tert-pentyl)phenoxy)phenyl)acetamide |
| Alkylation | CH₃Cl, AlCl₃ | Aniline | N-(3,4-Dimethyl-2-(4-(tert-pentyl)phenoxy)phenyl)acetamide |
Reactions Involving the Primary Amine Functionality of this compound
The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation: The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides or anhydrides to form stable amides. nih.gov This reaction is often used to protect the amino group during other transformations.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base will yield the corresponding sulfonamide. mdpi.comrsc.org These sulfonamides are often crystalline solids and can be used for characterization.
Alkylation: The primary amine can be alkylated using alkyl halides. vedantu.comrsc.orgacs.orgnih.gov However, this reaction is often difficult to control and can lead to a mixture of mono- and dialkylated products, as well as the quaternary ammonium (B1175870) salt. The steric hindrance around the amino group due to the ortho-phenoxy substituent may favor monoalkylation to some extent. rsc.orgnih.gov
Table 3: Predicted Products of Amine Functionalization
| Reaction | Reagent | Product Type | Predicted Product |
| Acylation | Acetyl chloride | Amide | N-(4-Methyl-2-(4-(tert-pentyl)phenoxy)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | 4-Methyl-N-(4-methyl-2-(4-(tert-pentyl)phenoxy)phenyl)benzenesulfonamide |
| Alkylation | Methyl iodide | Secondary Amine | N,4-Dimethyl-2-(4-(tert-pentyl)phenoxy)aniline |
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann Reactions)
Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.netacs.orggoogle.comquora.com This reaction forms a diazonium salt, which is a versatile intermediate.
Sandmeyer and Gattermann Reactions: The resulting diazonium salt can be subjected to a variety of nucleophilic substitution reactions. In the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br) or cyanide using the corresponding copper(I) salt. ucla.edunih.govbyjus.comwikipedia.orgorganic-chemistry.org The Gattermann reaction is a similar transformation that uses copper powder and the corresponding hydrogen halide. wikipedia.org These reactions provide a route to introduce a range of functional groups onto the aromatic ring in place of the original amino group.
Table 4: Predicted Products from Diazotization and Subsequent Reactions
| Reaction | Reagent | Product Type | Predicted Product |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | 4-Methyl-2-(4-(tert-pentyl)phenoxy)benzenediazonium chloride |
| Sandmeyer (Chloro) | CuCl | Aryl Chloride | 1-Chloro-4-methyl-2-[4-(tert-pentyl)phenoxy]benzene |
| Sandmeyer (Bromo) | CuBr | Aryl Bromide | 1-Bromo-4-methyl-2-[4-(tert-pentyl)phenoxy]benzene |
| Sandmeyer (Cyano) | CuCN | Aryl Nitrile | 4-Methyl-2-[4-(tert-pentyl)phenoxy]benzonitrile |
Formation of Schiff Bases and Related Imines
The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases (imines). nih.govajol.inforesearchgate.netedu.krd This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The steric hindrance from the ortho-phenoxy group might influence the rate of this reaction.
Table 5: Predicted Product of Schiff Base Formation
| Reaction | Reagent | Product Type | Predicted Product |
| Imine Formation | Benzaldehyde | Schiff Base | (E)-N-Benzylidene-4-methyl-2-[4-(tert-pentyl)phenoxy]aniline |
Condensation Reactions with Carbonyl Compounds
The primary amine functionality of this compound readily undergoes condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netedu.krdresearchgate.netanveshanaindia.com This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The presence of the bulky 4-(tert-pentyl)phenoxy group at the ortho position of the aniline may sterically hinder the approach to the nitrogen atom, potentially influencing the reaction rates and the stability of the resulting imine.
The general reaction can be represented as follows:
R¹(R²)C=O + H₂N-Ar → R¹(R²)C=N-Ar + H₂O
(where Ar = 4-Methyl-2-[4-(tert-pentyl)phenoxy]phenyl)
The stability and electronic properties of the formed Schiff base can be modulated by the nature of the substituents (R¹ and R²) on the carbonyl compound. Aromatic aldehydes, particularly those with electron-withdrawing groups, generally form stable, conjugated Schiff bases. anveshanaindia.com
Table 1: Representative Condensation Reactions of Substituted Anilines with Carbonyl Compounds
| Aniline Derivative | Carbonyl Compound | Product (Schiff Base) | Reference |
| Aniline | Benzaldehyde | N-Benzylideneaniline | edu.krd |
| 4-Morpholinoaniline | 4-Hydroxybenzophenone | 4-((4-hydroxybenzylidene)amino)morpholine | acta.co.in |
| 2-Bromo-4-(trifluoromethoxy)aniline | 2-Hydroxybenzaldehyde | 2-((2-bromo-4-(trifluoromethoxy)phenyl)imino)methyl)phenol | researchgate.net |
Reactivity at the Ether Linkage: Cleavage and Rearrangement Studies
The diaryl ether linkage in this compound is generally stable due to the strength of the C-O bond. However, under forcing conditions, this bond can be cleaved. Electrocatalytic hydrogenolysis over skeletal Ni cathodes has been shown to cleave diaryl ethers, and the selectivity of cleavage can be influenced by the position of substituents. nih.govresearchgate.net For instance, ortho-substituents can alter the preferred C-O bond that is broken. nih.gov Visible-light photoredox catalysis in the presence of an acridinium (B8443388) photocatalyst has also been employed for the cleavage of diaryl ether C-O bonds at room temperature. d-nb.info
Rearrangement reactions of diaryl ethers, such as the Smiles rearrangement, are also possible, particularly if the aromatic ring bearing the aniline group is activated by electron-withdrawing substituents. acs.org However, given the electron-donating nature of the amine and methyl groups in the target molecule, such rearrangements are less likely under standard conditions. Base-mediated cascade rearrangements have also been explored for substituted diallyl ethers, though this is less directly analogous to the saturated alkyl substituents present in this compound. nih.govresearchgate.net
Oxidative and Reductive Transformations of the Compound
The aniline moiety is susceptible to oxidation. The electrochemical oxidation of substituted anilines often proceeds via the formation of a cation radical, which can then undergo coupling reactions. researchgate.net The oxidation of anilines can also be achieved using chemical oxidants like iodosobenzene, which can lead to intramolecular cyclization reactions depending on the substrate structure. nih.gov The presence of the bulky phenoxy group might direct oxidative coupling reactions to specific positions. The oxidation of anilines and phenols by triplet methylene (B1212753) blue has been studied kinetically, providing insights into the factors controlling the reaction rates. acs.org
Reductive transformations of this compound itself are less common as the aromatic rings are already in a reduced state. However, the synthesis of this compound likely involves the reduction of a nitro-substituted precursor. The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry and can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or chemical reducing agents like iron in acidic media or sodium hydrosulfite. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org The selective reduction of a nitro group in the presence of other functional groups is a key consideration in the synthesis of complex anilines. nih.govorganic-chemistry.org
Coordination Chemistry: Ligand Properties of this compound towards Metal Centers
The presence of both a soft nitrogen donor (from the aniline group) and a hard oxygen donor (from the ether linkage) suggests that this compound could act as a bidentate ligand, forming chelate complexes with various metal centers.
Synthesis of Transition Metal Complexes
By analogy with other ortho-substituted aniline and phenoxy-based ligands, it is anticipated that this compound can form stable complexes with a range of transition metals. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The bulky tert-pentyl and methyl groups may influence the stoichiometry and geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers. The synthesis of transition metal allyl complexes, for example, demonstrates how bulky ligands can enhance stability. vanderbilt.edu
Evaluation of Binding Modes and Ligand Field Effects
The primary binding mode of this compound as a ligand is expected to be as an N,O-bidentate chelating agent. The nitrogen of the aniline group and the oxygen of the ether linkage would coordinate to the metal center to form a stable chelate ring. The specific coordination geometry (e.g., tetrahedral, square planar, or octahedral) would depend on the nature of the metal ion, its oxidation state, and the steric constraints imposed by the ligands. msu.edu
The electronic properties of the ligand, influenced by the electron-donating methyl and amino groups and the phenoxy substituent, will affect the ligand field strength. This, in turn, will determine the d-orbital splitting in the metal center and influence the electronic and magnetic properties of the resulting complexes. The rigidity and conjugation of bidentate ligands are known to affect the geometry and photophysics of their metal complexes. diva-portal.org
Theoretical and Computational Chemistry Studies on 4 Methyl 2 4 Tert Pentyl Phenoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and geometric parameters of molecules.
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline, a DFT approach, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's ground state geometry.
Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy | Value in Hartrees | Thermodynamic stability |
| HOMO Energy | Value in eV | Electron-donating ability |
| LUMO Energy | Value in eV | Electron-accepting ability |
| HOMO-LUMO Gap | Value in eV | Chemical reactivity, electronic transitions |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Ab Initio Methods for High-Accuracy Predictions of Molecular Energies and Structures
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide more accurate energies and can be crucial for benchmarking DFT results. For a molecule of this size, MP2 with a suitable basis set could be employed to obtain a more precise value for the total electronic energy and to fine-tune the optimized geometry.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction obtained from a quantum chemical calculation in terms of classical chemical concepts like lone pairs, bonds, and orbital interactions. For this compound, NBO analysis would reveal insights into hyperconjugative interactions and charge delocalization.
Conformational Analysis and Potential Energy Surface Mapping
The presence of the ether linkage allows for rotational freedom around the C-O bonds, leading to multiple possible conformations for this compound. A conformational analysis is essential to identify the most stable conformer(s). This is typically achieved by systematically rotating the dihedral angles defining the orientation of the two aromatic rings and calculating the relative energy of each conformation.
The results of this analysis can be visualized as a potential energy surface (PES), where the energy is plotted as a function of one or more dihedral angles. The minima on the PES correspond to stable conformers, while the peaks represent the energy barriers to rotation. This mapping helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help in the assignment of signals and confirm the molecular structure.
IR Vibrational Frequencies: The calculation of vibrational frequencies at the optimized geometry allows for the prediction of the infrared (IR) spectrum. The frequencies and intensities of the vibrational modes, such as the N-H stretches of the amine group, the C-O-C stretches of the ether linkage, and various aromatic C-H and C-C vibrations, can be determined.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. The calculations would identify the primary electronic transitions, such as π→π* transitions within the aromatic rings, and their corresponding absorption wavelengths (λ_max).
Table 2: Predicted Spectroscopic Parameters
| Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| ¹H NMR Chemical Shifts | ppm values for each proton | Signal assignment |
| ¹³C NMR Chemical Shifts | ppm values for each carbon | Structural confirmation |
| Key IR Frequencies | cm⁻¹ (e.g., N-H stretch, C-O stretch) | Functional group identification |
Note: This table illustrates the types of spectroscopic data that can be computationally predicted.
Investigation of Reaction Mechanisms and Transition States for Transformations Involving this compound
Computational chemistry can also be used to explore the potential reactivity of this compound. For instance, the mechanism of electrophilic aromatic substitution on either of the phenyl rings could be investigated.
This involves identifying the reactants, products, and any intermediates along the reaction pathway. A crucial part of this investigation is locating the transition state (TS), which is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the TS), one can gain insights into the reaction kinetics. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified TS correctly connects the reactants and products.
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Intermolecular Interactions
Comprehensive searches of available scientific literature and databases did not yield specific studies focused on the molecular dynamics simulations of this compound. Therefore, detailed research findings on its dynamic behavior in solution and specific intermolecular interactions, as determined through this computational method, are not available at this time. Such simulations would theoretically provide valuable insights into the conformational changes of the molecule, its solvation properties, and the nature of its interactions with solvent molecules and other solutes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Similarly, dedicated Quantitative Structure-Property Relationship (QSPR) models for predicting the chemical properties of this compound have not been identified in the public domain. QSPR modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. aidic.it While general QSPR models exist for various classes of chemical compounds, specific models developed and validated for this particular aniline (B41778) derivative are not presently documented. The development of a QSPR model for this compound would require a dataset of experimentally determined properties for a series of structurally related molecules to establish a statistically significant correlation.
Synthesis and Chemical Exploration of Derivatives and Analogues of 4 Methyl 2 4 Tert Pentyl Phenoxy Aniline
Design Principles for Structural Modification and Diversification
The structural modification of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is guided by established principles of medicinal and materials chemistry, aiming to systematically probe the chemical space around this core structure. The design principles focus on altering the steric and electronic properties of the molecule to understand and optimize its chemical behavior.
Key areas for modification include:
Aromatic Ring Substitution: Introducing a variety of substituents on both the aniline (B41778) and phenoxy rings allows for the exploration of a wide range of electronic effects (electron-donating and electron-withdrawing groups) and steric influences.
Isomeric Variation: The synthesis of positional isomers helps to elucidate the importance of the relative positioning of the substituents for the compound's properties.
These modifications are designed to create a library of compounds that can be used to establish clear structure-property relationships.
Synthetic Strategies for Systematically Varying Aromatic Substituents on Both Rings
The synthesis of derivatives with varied aromatic substituents relies on well-established cross-coupling and nucleophilic aromatic substitution reactions. The core structure, a diaryl ether, can be constructed through methods like the Ullmann condensation or the Buchwald-Hartwig amination. acs.orgwikipedia.orgwikipedia.org
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of this compound derivatives, this could involve reacting a substituted 2-halotoluene with a substituted 4-(tert-pentyl)phenol, or vice versa. Modern improvements to the Ullmann reaction allow for milder reaction conditions and broader substrate scope through the use of specific ligands. acs.orgorganic-chemistry.org
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgrug.nlnumberanalytics.com This strategy can be employed to couple a substituted aryl halide with a substituted aniline. For instance, a substituted 2-bromo-1-methylbenzene could be coupled with a substituted 4-(tert-pentyl)phenoxyaniline. The choice of phosphine (B1218219) ligands is crucial for the success and efficiency of this reaction, with sterically hindered ligands often proving effective. rug.nl
Nucleophilic Aromatic Substitution (SNAr): In cases where one of the aromatic rings is sufficiently electron-deficient, direct nucleophilic aromatic substitution can be a viable strategy. For example, a highly activated aryl fluoride (B91410) could react with a phenoxide or an aniline derivative. nih.gov
The systematic variation of substituents is achieved by using a diverse range of commercially available or readily synthesized starting materials bearing different functional groups.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Ullmann Condensation | Aryl halide + Phenol | Copper catalyst, high temperatures | Classical method, ligand development has improved conditions. acs.orgtandfonline.combeilstein-journals.org |
| Buchwald-Hartwig Amination | Aryl halide + Amine | Palladium catalyst, phosphine ligand, base | High functional group tolerance, milder conditions. wikipedia.orgrug.nlorganic-chemistry.orglibretexts.org |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Nucleophile | Base | Requires electron-withdrawing groups on the aryl halide. nih.gov |
Preparation of N-Substituted and O-Substituted Analogues of the Compound
Once the core diaryl ether aniline scaffold is in place, further diversification can be achieved through N- and O-alkylation or acylation.
N-Substitution: The primary amine of the aniline moiety can be readily functionalized.
N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl groups.
N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a route to N-alkylated and N-benzylated derivatives.
O-Demethylation/Substitution: If a methoxy (B1213986) group is present on one of the aromatic rings as a precursor, it can be cleaved to the corresponding phenol. This phenol can then be alkylated or acylated to introduce a variety of O-linked substituents. Reagents like trimethylsilyl (B98337) iodide (TMSI) can be used for selective demethylation.
Investigation of Steric and Electronic Effects on Reactivity and Chemical Properties in Derivatives
The introduction of different substituents allows for a systematic investigation of their steric and electronic effects on the reactivity and chemical properties of the derivatives.
Electronic Effects:
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic rings increase the electron density, which can affect the nucleophilicity of the aniline nitrogen and the phenoxy oxygen.
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the aromatic rings more susceptible to nucleophilic attack and decreasing the basicity of the aniline.
These electronic perturbations can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents.
Steric Effects:
Bulky substituents ortho to the reacting center can hinder the approach of reagents, thereby slowing down reaction rates. nih.govrsc.org For example, the rate of N-acylation of the aniline could be significantly reduced by the presence of a large ortho-substituent.
Steric hindrance can also influence the preferred conformation of the molecule, which in turn can affect its chemical and physical properties. nih.gov The dihedral angle between the two aromatic rings is likely to be influenced by the size of the ortho-substituents.
| Substituent | Position | Expected Electronic Effect | Expected Steric Effect |
| -NO₂ | para to amine | Strong electron-withdrawing | Minimal |
| -OCH₃ | para to ether | Strong electron-donating | Minimal |
| -C(CH₃)₃ | ortho to amine | Weak electron-donating | Significant steric hindrance |
| -F | ortho to ether | Weak electron-withdrawing (inductive), weak electron-donating (resonance) | Minimal |
Structure-Reactivity Relationship (SRR) Studies within the Derivative Series
Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative correlation between the chemical structure of the derivatives and their reactivity in specific chemical transformations. For the this compound series, this could involve studying the kinetics of a model reaction, such as N-acetylation.
By measuring the reaction rates for a series of derivatives with systematically varied substituents, a quantitative understanding of the factors governing reactivity can be developed. For instance, a Brønsted plot could be constructed by correlating the rate of a base-catalyzed reaction with the pKa of the aniline derivatives. Deviations from linearity in such plots can provide insights into steric effects or changes in the reaction mechanism. rsc.org
Regioselective Synthesis of Isomeric Derivatives
The synthesis of specific isomers of this compound requires careful control of regioselectivity. The choice of synthetic strategy and starting materials is critical in achieving the desired isomeric purity.
For example, to synthesize an isomer where the methyl and phenoxy groups on the aniline ring are swapped, one would need to start with 3-methyl-2-nitrophenol. This could be coupled with 4-(tert-pentyl)bromobenzene via an Ullmann condensation, followed by reduction of the nitro group to the amine.
The regioselectivity of electrophilic aromatic substitution reactions on the parent compound can also be explored. The directing effects of the existing substituents (the amino group, the methyl group, and the phenoxy group) will determine the position of incoming electrophiles. However, achieving high regioselectivity in such reactions can be challenging due to the presence of multiple activating groups.
Information regarding "this compound" is not publicly available.
Following a comprehensive search of scientific databases and publicly accessible information, it has been determined that there is a significant lack of specific research and application data for the chemical compound This compound .
Despite targeted searches for its role in polymer synthesis, catalysis, and as a building block in organic synthesis, no detailed research findings, patents, or technical data sheets detailing its use in these areas could be located. While general principles and studies exist for related aromatic amines and phenoxy aniline derivatives in the development of high-performance materials and catalytic processes, there is no specific information available for this compound itself.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Potential Applications of this compound in Advanced Materials Science and Catalysis" as requested, because the foundational data to support such an article is not present in the public domain. Generating content for the specified outline would require speculation and would not meet the standards of scientific accuracy.
This lack of information suggests that the compound may be a relatively new or niche chemical, with its applications not yet widely explored or documented in publicly available literature. It could also be a commercial product with proprietary applications that are not disclosed.
Potential Applications of 4 Methyl 2 4 Tert Pentyl Phenoxy Aniline in Advanced Materials Science and Catalysis
Potential in Dye Chemistry and Pigment Applications
The utility of aromatic amines in the synthesis of dyes and pigments is a cornerstone of industrial chemistry. The presence of a primary aromatic amine group in 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline makes it a prime candidate for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic colorants. jbiochemtech.comnih.gov
The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542), naphthol, or another aromatic amine. nih.gov In the case of this compound, the primary amine group can be converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This diazonium salt can then be reacted with various coupling components to produce a wide array of azo dyes.
The final color and properties of the resulting dye are heavily influenced by the molecular structure of both the diazonium component and the coupling agent. The substituents on the aromatic rings play a crucial role in modifying the electronic properties of the dye molecule and, consequently, its absorption spectrum. The methyl and tert-pentyl groups on the this compound moiety would be expected to influence the solubility and lightfastness of the resulting dyes. The bulky tert-pentyl group, in particular, could enhance solubility in nonpolar media and potentially improve the dye's resistance to fading.
Below is a table illustrating the types of colors that can be achieved by coupling diazotized aniline (B41778) derivatives with different coupling components, which could be analogous to the potential applications of the title compound.
| Diazotized Aniline Derivative | Coupling Component | Resulting Azo Dye Color |
| Aniline | Phenol | Yellow |
| p-Nitroaniline | 2-Naphthol | Red |
| 2-Methoxyaniline | Guanine | Yellowish-Orange impactfactor.org |
| Sulphanilic acid | Salicylaldehyde | Yellow researchgate.net |
Considerations for Optoelectronic Material Applications
The field of organic electronics is rapidly expanding, with a continuous search for novel materials for applications in organic light-emitting diodes (OLEDs), conductive polymers, and organic semiconductors. Aniline and its derivatives have been investigated for their electronic properties and their potential as building blocks for such materials. acs.org
The incorporation of aniline functionalities into polymer backbones can influence the material's charge transport properties. rsc.org The electron-donating nature of the aniline moiety can be harnessed to create p-type organic semiconductors. The specific substituents on the aniline ring, such as the methyl and tert-pentyl groups in this compound, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the material's electronic and optical properties. acs.org
Furthermore, the phenoxy linkage provides a degree of conformational flexibility, which can impact the solid-state packing of the molecules, a critical factor for efficient charge transport in organic semiconductor films. The bulky tert-pentyl group could also play a role in controlling intermolecular interactions and preventing excessive aggregation, which can be beneficial for solution-processable organic electronic devices.
While this compound itself is not a conjugated polymer, it could serve as a monomer or a building block in the synthesis of larger, more complex conjugated systems. For instance, the aniline nitrogen could be used as a linking point for polymerization reactions or for the attachment of other functional groups to create materials with desired electronic characteristics.
The following table summarizes the electronic properties of some aniline-based materials, indicating the potential range of properties that could be targeted by incorporating structures like this compound.
| Aniline-Based Material | Application | Key Electronic Property |
| Polyaniline | Conductive Polymer | High electrical conductivity |
| Oligoanilines with electron-acceptor groups | Organic Semiconductor | Low energy gap acs.org |
| Diketopyrrolopyrrole-aniline copolymers | OFET Sensor | Tunable charge-carrier dynamics rsc.org |
Application as a Chemical Intermediate in Multistep Synthesis
Phenoxyaniline (B8288346) derivatives are valuable intermediates in multistep organic synthesis, particularly in the pharmaceutical industry. google.com The presence of multiple functional groups in this compound—the primary amine, the ether linkage, and the aromatic rings with specific substitution patterns—offers several handles for further chemical transformations.
The primary amine group can undergo a wide range of reactions, including N-alkylation, N-acylation, and the formation of Schiff bases. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures. The aromatic rings can also be subjected to further electrophilic substitution reactions, although the existing substituents will direct the position of new incoming groups.
Given the structural motifs present in this compound, it could be envisaged as a precursor for the synthesis of biologically active molecules. The phenoxyaniline core is found in a number of compounds with pharmaceutical applications. The specific substitution pattern of the title compound, with the methyl and tert-pentyl groups, could be designed to impart specific properties such as increased lipophilicity, which can be important for drug delivery and bioavailability.
The general utility of aniline derivatives as intermediates is well-established. For example, they are key starting materials in the synthesis of various pharmaceuticals. The versatility of the aniline moiety allows for its incorporation into a wide range of molecular scaffolds, making this compound a potentially useful intermediate for synthetic chemists exploring new chemical entities.
Conclusion and Future Research Directions
Summary of Key Findings from the Research on 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline
A thorough review of scientific databases and literature yields no specific research articles detailing the synthesis, characterization, or application of this compound. Its chemical structure, featuring a substituted aniline (B41778) linked to a phenoxy group with a tert-pentyl substituent, suggests potential applications in areas where diphenyl ether and aniline derivatives are commonly employed. However, without dedicated studies, any discussion of its properties remains speculative.
The table below summarizes the basic chemical information available for the compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 946774-53-4 |
This data is compiled from chemical supplier databases.
Identification of Open Questions and Unexplored Chemical Space
The absence of dedicated research on this compound presents a wide-open field for investigation. Key unanswered questions include:
Fundamental Properties: What are its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, MS)?
Reactivity: How does the interplay of the methyl, amino, and tert-pentyl groups on the phenoxyaniline (B8288346) core influence its chemical reactivity?
Biological Activity: Does this compound exhibit any significant biological activity, for example, as an antimicrobial, antifungal, or enzyme inhibitor? The structural similarity to some agricultural and pharmaceutical compounds warrants such investigation.
Material Properties: Could the introduction of the bulky tert-pentyl group impart unique properties relevant to polymer science or liquid crystal development?
The unexplored chemical space around this molecule is vast. Derivatization of the aniline nitrogen or further substitution on the aromatic rings could lead to a large library of novel compounds with potentially interesting and useful properties.
Outlook for Novel Synthetic Methodologies and Chemical Transformations
While a specific synthesis for this compound is not detailed in the available literature, established methods for the synthesis of substituted diphenyl ethers can be adapted. A common approach involves the Ullmann condensation, which is the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst.
For this specific compound, a plausible synthetic route could involve the reaction of 4-tert-pentylphenol with 2-fluoro-5-methylnitrobenzene, followed by the reduction of the nitro group to an amine.
Potential Synthetic Steps:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Etherification | 4-tert-pentylphenol, 2-fluoro-5-methylnitrobenzene | Base (e.g., K2CO3), Copper catalyst, High-temperature solvent (e.g., DMF) | 1-Methyl-4-nitro-2-(4-tert-pentylphenoxy)benzene |
| 2. Reduction | 1-Methyl-4-nitro-2-(4-tert-pentylphenoxy)benzene | Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) | This compound |
Future research could focus on developing more efficient, greener, and higher-yielding synthetic methodologies. This could include exploring palladium-catalyzed Buchwald-Hartwig amination as an alternative for forming the C-N bond or novel catalyst systems for the etherification step.
Prospects for Expanded Material Science and Catalytic Applications
The structural motifs within this compound suggest several potential applications in material science and catalysis.
Polymer Science: The aniline group can serve as a monomer for the synthesis of polyanilines or as a building block for polyimides and other high-performance polymers. The bulky tert-pentyl group could enhance the solubility and processability of these polymers, as well as influence their thermal and mechanical properties.
Liquid Crystals: The rigid aromatic core combined with the flexible tert-pentyl group is a feature often found in liquid crystalline materials. Further modification of the molecule could lead to the development of novel liquid crystals with specific phase behaviors.
Ligand Development: The phenoxyaniline scaffold could be elaborated into ligands for transition metal catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by modifying the substituents on the aromatic rings.
Integration into Multidisciplinary Research Initiatives for Advanced Materials
The potential of this compound and its derivatives to contribute to advanced materials makes it a candidate for multidisciplinary research initiatives. Collaboration between synthetic chemists, material scientists, and computational chemists would be crucial to:
Design and Synthesize a library of derivatives with systematically varied substituents.
Characterize the physical, thermal, and electronic properties of these new materials.
Model the structure-property relationships to guide the design of materials with targeted functionalities.
Explore applications in areas such as organic electronics (e.g., OLEDs, organic photovoltaics), advanced coatings, and stimuli-responsive materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline, and what critical reaction conditions govern yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, reacting 4-(tert-pentyl)phenol with 2-amino-4-methylphenol under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C facilitates ether bond formation. Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in aryl ether syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) ensures high purity (>95%). Reaction monitoring via TLC (silica plates, UV visualization) is critical to avoid byproducts .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- GC-MS (Electron Ionization): Validates molecular weight (theoretical m/z calculated from C₁₉H₂₅NO) and fragmentation patterns. Ensure derivatization (e.g., silylation) if volatility is low .
- ¹H/¹³C NMR : Key signals include the aniline NH₂ (δ ~5.0 ppm, broad singlet), methyl group (δ ~2.3 ppm, singlet), and tert-pentyl protons (δ ~1.2–1.6 ppm, multiplet). Use deuterated DMSO or CDCl₃ for solubility .
- FTIR-ATR : Confirm amine N-H stretches (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
Q. How does the tert-pentyl substituent influence the compound’s solubility and stability in standard laboratory solvents?
- Methodological Answer : The bulky tert-pentyl group reduces solubility in polar solvents (e.g., water, methanol) but enhances solubility in nonpolar solvents (e.g., hexane, ethyl acetate). Stability studies under UV light and varying pH (e.g., 2–12) should be conducted via HPLC-TOF to track degradation products. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve spectral contradictions (e.g., overlapping NMR signals or ambiguous mass fragmentation patterns)?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, particularly for crowded aromatic regions .
- Isotopic Labeling : Introduce deuterium at the aniline NH₂ to simplify proton NMR interpretation .
- High-Resolution MS (HRMS) : Use HPLC-TOF with internal calibration (e.g., lock mass) to achieve <1 ppm mass accuracy, distinguishing isobaric impurities .
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways (e.g., cross-coupling reactions)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Docking Studies : Evaluate interactions with catalytic systems (e.g., Pd complexes) to design Suzuki-Miyaura couplings. Validate predictions with experimental screening (e.g., varying ligands, solvents) .
Q. What experimental designs are suitable for studying the compound’s bioactivity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) in real time .
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to assess competitive binding against known inhibitors .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation via LC-MS/MS .
Q. How do structural analogs (e.g., fluorinated or methoxy-substituted derivatives) compare in biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-Fluoro-4-(4-isopropylphenoxy)aniline) and compare IC₅₀ values in target assays. Fluorination often enhances metabolic stability and lipophilicity (logP), measured via shake-flask/HPLC methods .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding modes and guide optimization .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
